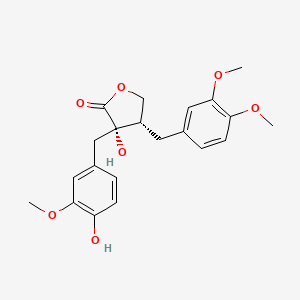

(-)-Trachelogenin

Beschreibung

Trachelogenin has been reported in Saussurea salicifolia, Trachelospermum asiaticum, and other organisms with data available.

structure in first source

Eigenschaften

IUPAC Name |

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVZKLQNMNKWSB-BTYIYWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187799 | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34209-69-3 | |

| Record name | (-)-Trachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trachelogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trachelogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRACHELOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Trachelogenin: A Comprehensive Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of the lignan (-)-Trachelogenin. The document details the primary plant sources, comprehensive experimental protocols for its extraction and purification, quantitative data on yields, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is a dibenzylbutyrolactone lignan found predominantly in plants of the Trachelospermum genus (family Apocynaceae). Several other plant families have also been reported to contain trachelogenin or its glycosidic forms. The primary and most scientifically validated sources are detailed below.

Table 1: Principal Natural Sources of this compound and its Glycosides

| Plant Species | Family | Plant Part(s) | Reported Compound(s) |

| Trachelospermum asiaticum | Apocynaceae | Roots, Stems, Leaves | This compound, Tracheloside |

| Trachelospermum jasminoides | Apocynaceae | Stems, Leaves | This compound, Tracheloside |

| Cirsium brachycephalum | Asteraceae | Fruit | Trachelogenin |

| Carthamus tinctorius (Safflower) | Asteraceae | Fruits | Tracheloside |

| Wikstroemia indica | Thymelaeaceae | Whole Plant | (+)-Nortrachelogenin (enantiomer of a related compound) |

| Saussurea salicifolia | Asteraceae | Not specified | Trachelogenin |

The most extensively studied sources for the isolation of this compound are Trachelospermum asiaticum and Trachelospermum jasminoides.[1] These woody vines are native to Asia and are used in traditional medicine.[1] While other species are reported to contain trachelogenin, the detailed isolation protocols and quantitative yields are most readily available for the Trachelospermum genus.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature for Trachelospermum species.

General Experimental Workflow

The overall process for isolating this compound is depicted in the workflow diagram below. This involves initial extraction from dried plant material, followed by sequential liquid-liquid partitioning to enrich the lignan fraction, and concluding with multiple stages of column chromatography to achieve high purity.

Detailed Protocol for Isolation from Trachelospermum asiaticum

This protocol is adapted from a targeted isolation study of lignans from the roots of T. asiaticum.[2]

1. Extraction:

-

Air-dried and powdered roots of Trachelospermum asiaticum (e.g., 700 g) are extracted with 100% methanol at room temperature. The extraction is typically repeated three times to ensure exhaustive recovery of metabolites.

-

The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude methanol extract.

2. Fractionation:

-

The crude methanol extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

-

The suspension is first partitioned against n-hexane to remove nonpolar constituents.

-

The aqueous methanol layer is then successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

The resulting n-hexane, EtOAc, n-BuOH, and aqueous fractions are concentrated. The lignans, including trachelogenin, are typically enriched in the n-BuOH fraction.

3. Chromatographic Purification:

-

Step 1: Diaion HP-20 Column Chromatography: The n-BuOH fraction is applied to a Diaion HP-20 resin column. The column is eluted with a stepwise gradient of methanol in water (e.g., 0:1, 2:3, 1:1, 3:2, and 1:0 v/v). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Step 2: Reversed-Phase Medium-Pressure Liquid Chromatography (MPLC): Fractions from the HP-20 column that are rich in trachelogenin are pooled and further separated by reversed-phase MPLC on a C18 silica gel column. A gradient of methanol in water is used for elution (e.g., 1:4, 1:3, 1:2, 1:1, 2:1, and 1:0 v/v).

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound with high purity is achieved using preparative reversed-phase HPLC.

Quantitative Analysis by HPLC

A validated HPLC-UV method has been established for the quantification of trachelogenin and its glycoside, tracheloside, in Trachelospermum jasminoides.[3]

-

Sample Preparation: 0.2 g of powdered plant material is ultrasonically extracted with 25 mL of 70% aqueous methanol for 40 minutes. The extract is then centrifuged, and the supernatant is filtered through a 0.45 µm membrane.[3]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Acetonitrile-water gradient.

-

Detection: UV detector.

-

Quantification: Based on a calibration curve generated with a purified this compound standard.

-

Quantitative Yield of this compound

The concentration of this compound can vary significantly depending on the plant's geographical origin, harvest time, and the specific part of the plant used. The following table summarizes the quantitative analysis of this compound in Trachelospermum jasminoides from different production areas in China.

Table 2: Content of this compound in Trachelospermum jasminoides from Various Regions

| Production Area (China) | This compound Content (mg/g) |

| Chun'an, Zhejiang | 0.25 |

| Lushan, Jiangxi | 0.22 |

| Tonglu, Zhejiang | 0.18 |

| Lin'an, Zhejiang | 0.15 |

| Jinggangshan, Jiangxi | 0.14 |

| Sanming, Fujian | 0.13 |

| Wuyishan, Fujian | 0.12 |

| Quanzhou, Anhui | 0.11 |

| Huangshan, Anhui | 0.10 |

| Funan, Anhui | 0.09 |

| Liuan, Anhui | 0.08 |

| Bozhou, Anhui | 0.07 |

| Fuyang, Anhui | 0.06 |

Data extracted from a study on the determination of tracheloside and trachelogenin in Trachelospermum jasminoides.

Biological Signaling Pathways

This compound has been shown to modulate key cellular signaling pathways, which underlies its potential therapeutic effects. The following sections describe two such pathways and are accompanied by diagrams generated using the DOT language.

Enhancement of Intestinal Barrier Function via Occludin Upregulation

Trachelogenin has been demonstrated to enhance the integrity of the intestinal epithelial barrier. It exerts this effect by increasing the expression of the tight junction protein Occludin. Tight junctions are critical for regulating paracellular permeability, and their dysfunction is implicated in conditions like inflammatory bowel disease and food allergies.

The proposed mechanism involves the upregulation of occludin expression, which strengthens the tight junction complexes between intestinal epithelial cells. This leads to an increase in transepithelial electrical resistance (TEER) and a decrease in the permeation of macromolecules across the intestinal lining.

Regulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the "off-state" (absence of a Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "on-state," this destruction is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation.

Studies have shown that trachelogenin possesses antiproliferative properties, and this activity is linked to its ability to regulate the Wnt/β-catenin pathway. While the precise molecular target of trachelogenin within this cascade is still under investigation, its effect is inhibitory, leading to a downregulation of the proliferative signals mediated by β-catenin.

References

- 1. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L. [mdpi.com]

- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

The Biological Activity of (-)-Trachelogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Trachelogenin is a dibenzylbutyrolactone lignan found in various plant species, including those from the Combretum, Veratrum, and Linum genera.[1][2] This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Possessing a range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, this compound presents a promising scaffold for the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. A key mechanism underlying its anticancer activity is the induction of autophagic cell death.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| SF-295 | Glioblastoma | 0.8 |

| HL-60 | Promyelocytic Leukemia | 32.4 |

| HCT-116 | Colon Cancer | Not explicitly quantified in the provided text, but antitumor effect was demonstrated. |

Data sourced from Moura et al., 2018.[1]

Notably, this compound exhibited significantly lower cytotoxicity against non-tumor cell lines, with IC50 values greater than 64 µM, suggesting a degree of selectivity for cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The following protocol outlines the methodology for determining the cytotoxic effects of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Signaling Pathway: Autophagy Induction

This compound induces autophagic cell death in cancer cells, a process characterized by the formation of autophagosomes and cytoplasmic vacuolization. This is mediated by the modulation of key autophagy-related proteins, including increased activation of LC3 and altered expression levels of Beclin-1.

Caption: this compound-induced autophagic cell death pathway.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.

Quantitative Data: Inhibition of STAT1 and STAT3 Signaling

This compound has been shown to inhibit the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, which are crucial for mediating inflammatory responses.

| Pathway | IC50 (µM) |

| IFN-γ/STAT1 | 3.14 |

| IL-6/STAT3 | 3.63 |

Experimental Protocol: Luciferase Reporter Assay for STAT Inhibition

The inhibitory activity of this compound on STAT signaling can be assessed using a luciferase reporter assay.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with this compound for a defined period.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (IFN-γ for STAT1 or IL-6 for STAT3) to activate the signaling pathway.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to cytokine-stimulated cells without the compound.

Signaling Pathway: Inhibition of IFN-γ/STAT1 and IL-6/STAT3

The diagram below illustrates the points of intervention by this compound in the JAK/STAT signaling cascades.

Caption: Inhibition of STAT1 and STAT3 signaling by this compound.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, potentially through the modulation of glutamatergic signaling.

Experimental Findings

Studies on rat brain slices have indicated that this compound can decrease the amplitude of hippocampal population spikes and the slope of excitatory postsynaptic potentials in a dose-dependent manner. These effects suggest an inhibitory action on AMPA and kainate (KA) receptors, which are types of glutamate receptors. The potency of this compound in these assays was found to be higher than that of the related lignan, arctigenin.

Experimental Protocol: Ex Vivo Brain Slice Electrophysiology

The neuroprotective effects of this compound can be investigated using electrophysiological recordings from ex vivo brain slices.

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or somatosensory cortex) from rodents.

-

Recording Setup: Place the slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Electrophysiological Recording: Use microelectrodes to record field excitatory postsynaptic potentials (fEPSPs) and population spikes evoked by electrical stimulation.

-

Compound Application: Perfuse the slices with aCSF containing various concentrations of this compound.

-

Data Analysis: Measure the changes in the amplitude and slope of the recorded potentials before, during, and after the application of the compound to assess its effect on synaptic transmission.

Proposed Mechanism of Neuroprotection

The neuroprotective effects of this compound are thought to be mediated by the inhibition of ionotropic glutamate receptors, thereby reducing excitotoxicity.

Caption: Proposed neuroprotective mechanism of this compound.

Enhancement of Intestinal Barrier Function

This compound has been shown to improve intestinal barrier function, which is crucial for preventing the passage of harmful substances from the gut into the bloodstream.

Experimental Findings

In studies using Caco-2 cell monolayers, a model of the intestinal epithelium, this compound increased transepithelial electrical resistance (TEER), an indicator of tight junction integrity, and decreased the permeability to ovalbumin (OVA), a model allergen. This effect is attributed to the enhanced expression of the tight junction protein occludin.

Experimental Protocol: In Vitro Intestinal Barrier Assay

The effect of this compound on intestinal barrier function can be assessed using the following in vitro model.

-

Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated and polarized monolayer.

-

TEER Measurement: Measure the TEER across the cell monolayer using a voltohmmeter to assess the integrity of the tight junctions.

-

Compound Treatment: Treat the Caco-2 monolayers with this compound.

-

Permeability Assay: Add a fluorescently labeled marker (e.g., FITC-dextran or ovalbumin) to the apical side of the monolayer and measure its appearance on the basolateral side over time to determine permeability.

-

Protein Expression Analysis: Analyze the expression of tight junction proteins (e.g., occludin) by Western blotting or immunofluorescence to elucidate the mechanism of action.

Workflow for Assessing Intestinal Barrier Function

The following diagram illustrates the experimental workflow for evaluating the effect of this compound on intestinal barrier function.

Caption: Experimental workflow for intestinal barrier function assessment.

Conclusion

This compound is a multifaceted lignan with a broad spectrum of biological activities that hold significant therapeutic potential. Its ability to induce autophagy in cancer cells, inhibit key inflammatory signaling pathways, exert neuroprotective effects, and enhance intestinal barrier function underscores its importance as a lead compound for drug discovery and development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the pharmacological properties of this promising natural product. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.

References

(-)-Trachelogenin: A Technical Guide to its Anti-Cancer Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Trachelogenin, a dibenzylbutyrolactone lignan, has emerged as a promising natural product with significant anti-tumor properties. This technical document provides an in-depth analysis of its core mechanisms of action in cancer. It consolidates current research findings on its cytotoxic effects, its role in inducing autophagic cell death, its inhibition of critical signaling pathways such as JAK/STAT, and its potential to induce cell cycle arrest and apoptosis. This guide is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, to support further research and drug development efforts in oncology.

Cytotoxic and Anti-proliferative Activity

This compound exhibits selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity towards non-tumor cells. Its efficacy is most pronounced in colon and leukemia cell lines.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of this compound across different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SF-295 | Glioblastoma | 0.8 | [1] |

| HL-60 | Promyelocytic Leukemia | 32.4 | [1] |

| HCT-116 | Colorectal Carcinoma | Not specified, but effective | [1] |

| Non-tumor cell lines | Not applicable | >64 | [1] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing autophagic cell death and inhibiting key pro-survival signaling pathways.

Induction of Autophagic Cell Death

A primary mechanism of this compound is the induction of persistent autophagic cell death, particularly observed in HCT-116 human colon cancer cells.[1] This process is characterized by extensive cytoplasmic vacuolization and the formation of autophagosomes. Key molecular events include the increased activation of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and alterations in the expression levels of Beclin-1.

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting proliferation and survival. This compound has been identified as a potent inhibitor of this pathway. It demonstrates strong inhibitory activity on both the IFN-γ/STAT1 and IL-6/STAT3 signaling cascades.

Quantitative Inhibition Data:

-

IFN-γ/STAT1 Pathway: IC50 = 3.14 µM

-

IL-6/STAT3 Pathway: IC50 = 3.63 µM

This inhibition may occur through direct or indirect mechanisms, potentially by upregulating other factors that in turn inhibit the signaling pathways.

Induction of Cell Cycle Arrest and Apoptosis

While direct studies on this compound are ongoing, its aglycone, Tracheloside (TCS), provides significant insight. TCS has been shown to inhibit the proliferation of colorectal cancer (CRC) cells by inducing cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: In CT26 murine CRC cells, TCS treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of Cyclin D1 and CDK4, resulting in cell cycle arrest.

-

Apoptosis: TCS induces mitochondria-mediated apoptosis, which involves the regulation of the Bcl-2 family of proteins. This intrinsic apoptosis pathway is triggered by internal stress signals and leads to the activation of executioner caspases.

Anti-Metastatic Potential

Metastasis is a major cause of cancer-related mortality. Tracheloside (TCS), the glycoside of this compound, has demonstrated the ability to inhibit the metastatic potential of murine colorectal cancer cells by regulating factors related to the epithelial-mesenchymal transition (EMT).

In Vivo Metastasis Inhibition

In a mouse model where CT26 CRC cells were injected intravenously to induce lung metastasis, treatment with TCS (25 and 50 mg/kg) significantly inhibited the formation of tumor colonies in the lungs. Importantly, the treatment did not cause significant changes in the body weight of the mice, indicating a lack of systemic toxicity at effective doses.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer and non-tumor cell lines.

-

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 0.1 x 10^6 to 0.7 x 10^6 cells/mL) and incubate for 24 hours to allow for adherence.

-

Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: After treatment, add 150 µL of MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 595 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.

-

Autophagy Detection

-

Objective: To visualize and quantify the induction of autophagy.

-

Protocol (Acridine Orange Staining):

-

Cell Culture: Grow cells on coverslips in a 6-well plate.

-

Treatment: Treat cells with this compound at the desired concentration and time.

-

Staining: Wash cells with PBS and stain with acridine orange (1 µg/mL) for 15 minutes.

-

Visualization: Wash again with PBS and immediately observe the cells under a fluorescence microscope. Acidic vesicular organelles (autophagolysosomes) will fluoresce bright red, while the cytoplasm and nucleus will fluoresce green.

-

Western Blot Analysis

-

Objective: To quantify the expression levels of specific proteins involved in signaling pathways (e.g., Beclin-1, LC3, p16, Cyclin D1).

-

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Tumor Metastasis Model

-

Objective: To evaluate the anti-metastatic effects of a compound in a living organism.

-

Protocol (Mouse Lung Metastasis Model):

-

Animal Model: Use immunocompromised or syngeneic mice (e.g., BALB/c mice for CT26 cells).

-

Cell Injection: Inject cancer cells (e.g., 2.5 x 10^5 CT26 cells) intravenously into the tail vein of the mice.

-

Treatment: Administer the test compound (e.g., TCS at 25 and 50 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) according to the desired schedule (e.g., daily or every other day).

-

Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

-

Endpoint: After a set period (e.g., 14-21 days), euthanize the mice.

-

Analysis: Excise the lungs, fix in Bouin's solution, and count the number of visible tumor colonies on the lung surface. Lung weight can also be measured as an indicator of tumor burden.

-

Conclusion and Future Directions

This compound is a potent anti-cancer agent that acts through multiple, interconnected mechanisms. Its ability to induce autophagy, inhibit the pro-survival JAK/STAT pathway, trigger cell cycle arrest, and induce apoptosis highlights its potential as a lead compound for novel cancer therapeutics. Furthermore, its demonstrated anti-metastatic activity in vivo suggests its utility in combating advanced and aggressive cancers.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound.

-

Investigating its effects on other critical cancer-related signaling pathways, such as PI3K/Akt and MAPK.

-

Conducting further in vivo studies using orthotopic and patient-derived xenograft (PDX) models to confirm its efficacy in more clinically relevant settings.

-

Exploring synergistic combinations with existing chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.

The comprehensive data presented in this guide provides a solid foundation for the continued exploration and development of this compound as a next-generation anti-cancer drug.

References

An In-Depth Technical Guide to (-)-Trachelogenin: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Trachelogenin, a dibenzylbutyrolactone lignan with the CAS Number 34209-69-3, has emerged as a molecule of significant interest in pharmacognosy and medicinal chemistry. First identified in the early 1970s, this natural product has demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its isolation and synthesis, and explores its mechanisms of action, with a particular focus on its modulation of key signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with the DOT language.

Discovery and History

The initial discovery of this compound is attributed to the work of Nishibe, Hisada, and Inagaki in 1971. During their investigation of the constituents of Trachelospermum asiaticum NAKAI var. intermedium NAKAI, they isolated a new lignan glycoside, which they named tracheloside. Through acid and enzymatic hydrolysis, they were able to cleave the glycosidic bond of tracheloside to yield D-glucose and the aglycone, which they identified as this compound[1]. This seminal work laid the foundation for future research into this intriguing lignan.

Since its initial discovery, this compound has been identified in a variety of other plant species, highlighting its distribution in the plant kingdom. These sources include:

-

Cirsium brachycephalum

-

Combretum fruticosum

-

Centaurea jacea

-

Veratrum and Linum genera

-

Rhaponticum carthamoides

-

Saussurea salicifolia

The widespread occurrence of this compound in traditional medicinal plants has spurred further investigation into its pharmacological properties, leading to the elucidation of its various biological activities.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 34209-69-3 | |

| Molecular Formula | C₂₁H₂₄O₇ | |

| Molecular Weight | 388.42 g/mol | |

| IUPAC Name | (3S,4S)-4-(3,4-dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one | |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Isolation Protocols

Original Isolation from Trachelospermum asiaticum

-

Extraction: The stems of Trachelospermum asiaticum var. intermedium were likely extracted with a polar solvent such as methanol or ethanol to isolate the glycosidic compounds.

-

Fractionation: The crude extract would have been subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: Column chromatography, likely using silica gel or alumina, would have been employed for the fine separation of the lignan glycosides.

-

Hydrolysis: The isolated tracheloside was then subjected to acid hydrolysis (e.g., with dilute HCl or H₂SO₄) or enzymatic hydrolysis (using an enzyme like β-glucosidase) to yield this compound and glucose.

-

Purification: The resulting this compound was further purified, likely by recrystallization or further chromatography, to yield the pure compound for structure elucidation.

Modern Isolation from Cirsium vulgare Leaves

A more contemporary method for the extraction of phenolic compounds, including lignans, from Cirsium species involves heat-reflux extraction[2][3].

-

Sample Preparation: Dried and milled leaves of Cirsium vulgare (0.1 g) are used as the starting material[2].

-

Extraction: The plant material is mixed with 50% ethanol in a round-bottom flask and refluxed for 1.5 hours at 90°C[2].

-

Filtration: The resulting extract is filtered through a 0.22 µm PVDF syringe filter to remove particulate matter.

-

Analysis: The filtrate containing the phenolic compounds, including lignans like trachelogenin, is then ready for analytical or preparative high-performance liquid chromatography (HPLC).

Figure 1. Workflow for the isolation of this compound from Cirsium vulgare.

Total Synthesis

While a specific total synthesis of this compound has not been detailed in the readily available literature, general and efficient methods for the asymmetric synthesis of natural dibenzylbutyrolactone lignans have been developed. These methods can be adapted for the synthesis of this compound. One such approach involves the tandem conjugate addition to γ-alkoxybutenolides.

The general strategy involves:

-

Chiral Synthon Preparation: A suitable chiral butenolide, such as a 5-(menthyloxy)-2(5H)-furanone, is prepared.

-

Tandem Conjugate Addition-Quenching: The chiral butenolide undergoes a conjugate addition with a lithiated dithiane derivative of the appropriately substituted benzyl group. The resulting enolate is then quenched with a second, different substituted benzyl bromide. This key step stereoselectively assembles the carbon skeleton of the dibenzylbutyrolactone lignan.

-

Functional Group Manipulations: Subsequent steps would involve the deprotection of the dithiane and hydroxyl groups, and any other necessary functional group interconversions to yield the final natural product, this compound.

This modular approach allows for the synthesis of a variety of dibenzylbutyrolactone lignans with different aromatic substitution patterns.

Figure 2. General synthetic strategy for dibenzylbutyrolactone lignans.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, making it a compelling candidate for further drug development.

Anti-inflammatory and Immunomodulatory Activity

This compound has been shown to be a potent inhibitor of the JAK/STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immune responses. Specifically, it inhibits the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways.

-

Inhibition of IFN-γ/STAT1 Signaling: this compound inhibits the IFN-γ-induced STAT1-responsive luciferase activity with an IC₅₀ value of 3.14 µM.

-

Inhibition of IL-6/STAT3 Signaling: It also strongly inhibits the IL-6-induced STAT3-responsive luciferase activity with an IC₅₀ value of 3.63 µM.

The inhibition of these pathways likely contributes to the anti-inflammatory and anticancer properties of this compound.

Figure 3. Inhibition of IFN-γ/STAT1 and IL-6/STAT3 signaling by this compound.

Antiproliferative and Anticancer Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. While specific IC₅₀ values for a broad panel of cell lines are not consistently reported across the literature, its inhibitory effects on key signaling pathways implicated in cancer, such as the JAK/STAT pathway, suggest a strong potential for anticancer applications. Further comprehensive screening is warranted to fully characterize its anticancer profile.

Antiviral Activity

This compound has been identified as a novel inhibitor of Hepatitis C Virus (HCV) entry. It acts without genotype specificity and exhibits low cytotoxicity.

| HCV Model | IC₅₀ (µg/mL) |

| HCVcc infection | 0.325 |

| HCVpp cell entry | 0.259 |

This activity suggests that this compound could be a valuable lead compound for the development of new anti-HCV therapies.

Wnt/β-catenin Signaling Pathway

While the direct interaction of this compound with the Wnt/β-catenin signaling pathway is not yet extensively documented in dedicated studies, the pathway's critical role in development and disease, including cancer, makes it a plausible target for lignans. The Wnt/β-catenin pathway is a key regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Given the antiproliferative effects of this compound, investigating its potential to modulate this pathway is a promising area for future research.

Figure 4. Canonical Wnt/β-catenin signaling pathway.

Quantitative Data Summary

| Biological Activity | Assay/Model | Result (IC₅₀/ED₅₀) | Reference |

| Anti-inflammatory | IFN-γ/STAT1 Luciferase Assay | 3.14 µM | |

| IL-6/STAT3 Luciferase Assay | 3.63 µM | ||

| Antiviral (HCV) | HCVcc infection | 0.325 µg/mL | |

| HCVpp cell entry | 0.259 µg/mL | ||

| Antilymphomic | P388 lymphocytic leukemia | ED₅₀ = 2 µM |

Conclusion and Future Directions

This compound, a naturally occurring dibenzylbutyrolactone lignan, has demonstrated a compelling profile of biological activities, including potent anti-inflammatory, antiviral, and antiproliferative effects. Its ability to modulate key signaling pathways, such as the JAK/STAT pathway, underscores its potential as a lead compound for the development of novel therapeutics.

Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound and its analogs is crucial for comprehensive structure-activity relationship (SAR) studies and preclinical development.

-

Mechanism of Action: A deeper investigation into the molecular targets and signaling pathways modulated by this compound, particularly its potential interaction with the Wnt/β-catenin pathway, will provide a more complete understanding of its pharmacological effects.

-

In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases, cancer, and viral infections.

-

Clinical Translation: Should preclinical studies yield promising results, the path towards clinical trials should be explored to assess the therapeutic potential of this compound in human diseases.

The continued exploration of this fascinating natural product holds significant promise for the discovery of new and effective treatments for a range of human ailments.

References

An In-depth Technical Guide to (-)-Trachelogenin and its Glycoside Tracheloside for Researchers and Drug Development Professionals

Introduction

(-)-Trachelogenin and its glycoside, tracheloside, are naturally occurring lignans that have garnered significant interest in the scientific community for their diverse and potent biological activities. Found in various plant species, including those of the Trachelospermum and Carthamus genera, these compounds have demonstrated promising therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of this compound and tracheloside, focusing on their chemical properties, biological effects, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound and tracheloside belong to the dibenzylbutyrolactone class of lignans. Tracheloside is the glycosidic form of this compound, meaning it is conjugated to a sugar molecule. The presence of the glucose moiety in tracheloside significantly influences its solubility and pharmacokinetic profile compared to its aglycone, this compound.

| Property | This compound | (-)-Tracheloside |

| Chemical Formula | C21H24O7 | C27H34O12 |

| Molecular Weight | 388.41 g/mol | 550.55 g/mol |

| CAS Number | 34209-69-3 | 33464-71-0 |

| Appearance | Solid | Solid |

| Solubility | Soluble in organic solvents like methanol and DMSO | More water-soluble than this compound |

Biological Activities and Quantitative Data

Both this compound and tracheloside exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and tissue-regenerative properties. The following tables summarize the key quantitative data from various preclinical studies.

Anti-proliferative and Cytotoxic Activity

| Compound | Cell Line | Assay | Activity | IC50/Concentration | Reference |

| Tracheloside | CT26 (murine colorectal carcinoma) | WST-1 | Inhibition of cell viability | Significant decrease at 100 µM after 24h | [1] |

| Tracheloside | SW480 (human colorectal adenocarcinoma) | WST-1 | Slight inhibition of cell viability | Significant difference at 10 and 100 µM after 72h | [1] |

| Tracheloside | SW620 (human colorectal adenocarcinoma) | WST-1 | Slight inhibition of cell viability | Significant difference at 10 and 100 µM after 72h | [1] |

Anti-inflammatory Activity

| Compound | Cell Line/Model | Assay | Activity | IC50/Concentration | Reference |

| This compound | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition of NO production | IC50: 36.57 to 56.34 μM | [2] |

Keratinocyte Proliferation and Wound Healing

| Compound | Cell Line | Assay | Activity | Concentration | Reference |

| Tracheloside | HaCaT (human keratinocytes) | MTT | Increased cell proliferation | 1, 5, and 10 µg/mL | [3] |

| Tracheloside | HaCaT (human keratinocytes) | Scratch Wound Healing | Increased healing activity | 1, 5, and 10 µg/mL |

Signaling Pathways and Mechanisms of Action

Tracheloside and the ERK1/2 Signaling Pathway

Tracheloside has been shown to promote the proliferation of human keratinocytes, a critical process in wound healing. This effect is mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. Upon treatment with tracheloside, the phosphorylation of ERK1/2 is increased, leading to downstream signaling events that promote cell growth and migration.

This compound and the Wnt/β-catenin Signaling Pathway

This compound has been reported to modulate the Wnt/β-catenin signaling pathway, a critical pathway involved in cell fate, proliferation, and tumorigenesis. The "destruction complex," composed of Axin, APC, and GSK-3β, plays a central role in this pathway by targeting β-catenin for degradation. In the "off-state" (absence of a Wnt signal), GSK-3β phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. When the pathway is activated ("on-state"), the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While the precise mechanism is still under investigation, this compound is thought to interfere with this pathway, potentially by modulating the activity of the destruction complex.

Experimental Protocols

Quantification of Tracheloside and this compound in Rat Plasma by LC-MS/MS

This method allows for the simultaneous determination of tracheloside and its aglycone, this compound, in biological matrices.

1. Sample Preparation:

-

Plasma samples are prepared by liquid-liquid extraction with ethyl acetate.

2. Chromatographic Separation:

-

An isocratic separation is performed on a reversed-phase C18 column (e.g., Diamonsil C18, 4.6 × 200 mm, 5 µm).

-

The mobile phase consists of methanol and 10 mM aqueous ammonium formate (80:20, v/v).

3. Mass Spectrometric Detection:

-

Analyte detection is achieved by positive electrospray ionization (ESI) tandem mass spectrometry.

4. Calibration:

-

Internal standardization is used for calibration (e.g., with glipizide).

-

Regression curves are constructed over a suitable concentration range (e.g., 0.625 to 625 ng/mL).

Cell Proliferation Assay (MTT Assay) for Tracheloside in HaCaT Cells

This protocol is used to assess the effect of tracheloside on the proliferation of human keratinocytes.

1. Cell Seeding:

-

HaCaT cells are seeded in a 96-well plate at a density of 1 x 10³ cells per well in DMEM.

2. Treatment:

-

After cell attachment, the medium is replaced with serum-free medium containing various concentrations of tracheloside (e.g., 0, 1, 5, 10, 50, and 100 µg/mL).

-

Cells are incubated for 48 hours.

3. MTT Staining:

-

MTT (3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.

-

The plate is incubated for 3 hours at 37°C.

4. Solubilization and Measurement:

-

The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Scratch Wound Healing Assay

This assay evaluates the effect of tracheloside on the migration and proliferation of keratinocytes in an in vitro wound model.

1. Cell Culture and Wounding:

-

HaCaT cells are grown to a confluent monolayer in a 6-well plate.

-

A sterile pipette tip is used to create a linear scratch (wound) in the monolayer.

2. Treatment:

-

Cellular debris is removed by washing with PBS.

-

Serum-free medium containing different concentrations of tracheloside (e.g., 1, 5, and 10 µg/mL) is added.

3. Imaging and Analysis:

-

Images of the scratch are taken at 0 and 24 hours post-treatment.

-

The closure of the wound area is measured to determine the rate of cell migration and proliferation.

Clinical Development and Future Perspectives

To date, no clinical trials for this compound or tracheloside have been registered on ClinicalTrials.gov. The existing research is in the preclinical phase, focusing on elucidating the mechanisms of action and evaluating the therapeutic potential in various disease models.

The diverse biological activities of this compound and tracheloside, particularly their anti-inflammatory, anticancer, and pro-regenerative effects, make them attractive candidates for further drug development. Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds in animal models to establish a safety profile for potential human trials.

-

Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound and tracheloside with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Further in vivo studies in relevant animal models of cancer, inflammatory diseases, and wound healing are necessary to validate the therapeutic potential observed in vitro.

-

Target Identification and Validation: More in-depth studies are required to precisely identify the molecular targets of this compound and tracheloside and to fully understand their mechanisms of action.

References

preliminary anticancer screening of (-)-Trachelogenin

An in-depth technical guide on the preliminary anticancer screening of the natural lignan, (-)-Trachelogenin. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a dibenzylbutyrolactone-type lignan, a class of phytoestrogens with a wide range of pharmacological properties.[1] Isolated from plants such as Combretum fruticosum, this compound has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer effects.[1][2][3] Preliminary in vitro screenings have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for novel anticancer drug development.[2] This guide provides a technical overview of the initial anticancer screening of this compound, focusing on its cytotoxic activity, the experimental protocols used for its evaluation, and its proposed mechanism of action.

In Vitro Cytotoxicity

The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric in these assays.

Data Presentation: IC50 Values of this compound

Studies have evaluated the cytotoxic effects of this compound across various human cancer cell lines using the MTT assay. The compound has shown a range of potencies, with notable activity against central nervous system and leukemia cell lines. Importantly, it has demonstrated significantly lower toxicity in non-tumor cells, indicating a degree of selectivity for cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| Tumor Cell Lines | ||

| SF-295 | Central Nervous System | 0.8 |

| HL-60 | Leukemia | 32.4 |

| HCT-116 | Colon | Data indicates activity |

| SNU-C5 | Colon | Data indicates activity |

| Non-Tumor Cell Lines | ||

| Various | Not Specified | >64 |

Table 1: Summary of IC50 values for this compound against various human tumor and non-tumor cell lines.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the preliminary screening of potential anticancer compounds. The following outlines the methodology typically employed for evaluating the in vitro cytotoxicity of this compound.

General Experimental Workflow

The process begins with the cultivation of cancer cells, followed by treatment with the test compound, and concludes with an assessment of cell viability to determine the compound's cytotoxic effect.

Caption: A typical workflow for in vitro anticancer screening.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Cell Plating: Human cancer cells (e.g., HCT-116, SF-295, HL-60) are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT (typically 0.2 to 0.5 mg/ml) is added to each well. The plates are then incubated for another 1 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Autophagic Cell Death

Preliminary mechanistic studies indicate that this compound induces cancer cell death primarily through the induction of autophagy, rather than apoptosis. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While it is a survival mechanism under stress, excessive or persistent autophagy can lead to cell death, known as autophagic cell death.

The key events observed in this compound-treated cancer cells include:

-

Cytoplasmic Vacuolization: The appearance of numerous vacuoles in the cytoplasm.

-

Autophagosome Formation: The formation of double-membraned vesicles called autophagosomes, which engulf cellular components.

-

Modulation of Autophagy Markers: A significant alteration in the expression levels of key autophagy-related proteins, Beclin-1 and LC3 (Microtubule-associated protein 1A/1B-light chain 3).

Signaling Pathway

This compound triggers autophagic cell death by influencing core components of the autophagy machinery. It alters the expression of Beclin-1, a key protein in the initiation of autophagosome formation, and promotes the conversion of LC3-I to its lipidated form, LC3-II. LC3-II is then recruited to the autophagosome membrane, making it a reliable marker for autophagy activation.

Caption: Proposed mechanism of this compound-induced cell death.

Conclusion and Future Directions

The reveals it to be a promising natural product with potent and selective cytotoxic activity against several cancer cell lines. Its unique mechanism of inducing autophagic cell death distinguishes it from many conventional chemotherapeutic agents that primarily trigger apoptosis.

Further research is warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound. Future studies should include:

-

Screening against a broader panel of cancer cell lines.

-

In-depth investigation of the upstream signaling events that trigger the autophagic response.

-

Evaluation of its efficacy in in vivo preclinical models of cancer.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

This foundational data provides a strong rationale for the continued investigation of this compound and its derivatives as a potential new class of anticancer therapeutics.

References

A Technical Guide to the Neuroprotective Effects of Dibenzylbutyrolactone Lignans

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the neuroprotective mechanisms of dibenzylbutyrolactone lignans. It synthesizes experimental data, details methodological protocols, and visualizes key signaling pathways to serve as a comprehensive resource for research and development in neurotherapeutics.

Introduction

Lignans are a large group of phenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, widely distributed in the plant kingdom[1][2]. Among the various structural subgroups, dibenzylbutyrolactone lignans (DBLs) have garnered significant attention for their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects[1][3][4]. Recent research has increasingly highlighted their neuroprotective potential, demonstrating their ability to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.

Dibenzylbutyrolactone lignans such as arctigenin, hinokinin, matairesinol, and trachelogenin are characterized by a central butyrolactone ring with two benzyl groups attached. Their mechanism of action in the central nervous system is multifaceted, primarily involving the modulation of pathways related to oxidative stress and neuroinflammation. They have been shown to inhibit key inflammatory signaling cascades like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and to activate cytoprotective pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.

This technical guide offers a detailed overview of the neuroprotective effects of prominent DBLs, presenting quantitative data from key studies, outlining experimental protocols for their evaluation, and providing visual diagrams of the core signaling pathways they modulate.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various dibenzylbutyrolactone lignans has been quantified across numerous preclinical studies. The following tables summarize key findings, providing a comparative overview of their potency in different experimental models.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity of Dibenzylbutyrolactone Lignans

| Lignan | Model System | Neurotoxic Insult | Concentration | Effect | Reference |

| Arctigenin | Primary rat cortical cells | Glutamate | 0.01 - 10.0 µM | Significant neuroprotection | |

| RAW 264.7 cells | Lipopolysaccharide (LPS) | 1.0 µM | 32.51 ± 4.28% inhibition of iNOS expression | ||

| RAW 264.7 cells | Lipopolysaccharide (LPS) | 0.1 µM | 26.70 ± 4.61% inhibition of COX-2 expression | ||

| RAW 264.7 cells | Lipopolysaccharide (LPS) | 1.0 µM | 44.16 ± 6.61% inhibition of NF-κB DNA binding | ||

| Hinokinin | SH-SY5Y cells | Amyloid-β (Aβ) (50 µM) | 100 µg/mL | Significantly improved cell viability | |

| Acetylcholinesterase (AChE) Assay | - | IC50: 84.54 ± 9.86 µg/mL | AChE Inhibition | ||

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50: 21.56 ± 1.19 µM | Inhibition of nitric oxide generation | ||

| Cubebin | Acetylcholinesterase (AChE) Assay | - | IC50: 992 µM | AChE Inhibition | |

| Acetylcholinesterase (AChE) Assay | - | IC50: 72.72 ± 8.7 µg/mL | AChE Inhibition | ||

| Traxillagenin | Primary rat cortical cells | Glutamate | 0.01 - 10.0 µM | Significant neuroprotection | |

| Flax Lignan (FLL) | Primary cortical neurons | NMDA (100 µM) | 10 µM | Increased cell viability to 85.2 ± 4.3% | |

| Primary cortical neurons | NMDA (100 µM) | 10 µM | Decreased apoptosis to 9.8 ± 6.1% from 35.1 ± 4.1% |

Table 2: In Vivo Neuroprotective Activity of Lignans

| Lignan | Animal Model | Injury Model | Dosage | Effect | Reference |

| Schisandrin B * | Sprague-Dawley Rats | Transient focal cerebral ischemia | 10 mg/kg, i.p. | 25.7% reduction in infarct volume | |

| Sprague-Dawley Rats | Transient focal cerebral ischemia | 30 mg/kg, i.p. | 53.4% reduction in infarct volume | ||

| Arctigenin | Mice | LPS-induced neuroinflammation | 50 mg/kg/day, i.g. (28 days) | Noticeable improvements in spatial learning and memory | |

| Cubebin | Mice | Scopolamine-induced amnesia | 25 & 50 mg/kg | Significantly decreased brain AChE activity |

Note: Schisandrin B is a dibenzocyclooctadiene lignan, included here for its relevant and extensively studied neuroprotective properties.

Key Signaling Pathways in Neuroprotection

The neuroprotective actions of dibenzylbutyrolactone lignans are mediated through the modulation of several critical intracellular signaling pathways. These pathways are central to controlling inflammation, oxidative stress, and cell survival.

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

A primary mechanism of neuroprotection is the suppression of neuroinflammation. Lignans like arctigenin and hinokinin have been shown to inhibit the NF-κB pathway. This is often achieved by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB, these lignans downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like iNOS and COX-2.

Arctigenin, in particular, demonstrates a sophisticated anti-inflammatory profile by targeting upstream regulators. It can inhibit the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling axes. Furthermore, it has been shown to reduce the LPS-induced interaction between adiponectin receptor 1 (AdipoR1) and the TLR4 co-receptor CD14, thereby inhibiting the downstream inflammatory response. Lignans also potently inhibit the activation of MAPKs (JNK, p38, and ERK1/2), which are also crucial for the production of inflammatory mediators.

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Some lignans, such as Schisandrin B, exert neuroprotective effects by activating this pathway. In a model of Parkinson's disease, Schisandrin B was found to inhibit miR-34a, a microRNA that negatively regulates Nrf2. By inhibiting miR-34a, Schisandrin B promotes the stabilization and nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Modulation of Other Neuroprotective Pathways

Arctigenin has also been implicated in the activation of the erythropoietin (EPO)/EPO receptor (EPOR) signaling pathway. Studies on cerebral ischemia-reperfusion injury show that arctigenin upregulates EPO and EPOR, which in turn activates the downstream JAK2-STAT5 cascade, a key pathway involved in neuronal survival and protection against apoptosis.

Experimental Protocols and Methodologies

The evaluation of the neuroprotective effects of dibenzylbutyrolactone lignans employs a range of standardized in vitro and in vivo models.

In Vitro Neuroprotection Assays

A common workflow for assessing neuroprotection in vitro involves cell culture, induction of a specific neurotoxic insult, treatment with the compound of interest, and subsequent measurement of cell viability and death.

-

Cell Culture: Primary cultures of rat cortical cells are used for studying excitotoxicity induced by agents like glutamate. Human neuroblastoma cell lines such as SH-SY5Y or rat pheochromocytoma (PC12) cells are frequently used to model neurodegenerative conditions like Alzheimer's (Aβ-induced toxicity) and Parkinson's disease. BV-2 microglial cells are standard for investigating neuroinflammation.

-

Induction of Neurotoxicity: To mimic pathological conditions, cells are exposed to specific toxins. Common methods include exposure to glutamate or N-methyl-D-aspartate (NMDA) for excitotoxicity, amyloid-beta (Aβ) peptides for Alzheimer's models, 6-hydroxydopamine (6-OHDA) for Parkinson's models, and lipopolysaccharide (LPS) to induce an inflammatory response in microglia.

-

Treatment Protocol: Cells are typically pre-treated with the lignan for a set period (e.g., 4-24 hours) before the neurotoxic insult is applied.

-

Measurement of Neuroprotection:

-

Cell Viability: The MTT assay is widely used to measure mitochondrial metabolic activity, which correlates with cell viability.

-

Cytotoxicity: The lactate dehydrogenase (LDH) release assay measures membrane integrity, as LDH is released from damaged cells.

-

Apoptosis: Apoptotic cell death is often quantified using fluorescent DNA-binding dyes like Hoechst 33258 and Propidium Iodide (PI) to visualize nuclear condensation and membrane permeability.

-

Inflammatory Markers: Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting can be used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) or enzymes (iNOS, COX-2).

-

In Vivo Neuroprotection Models

-

Cerebral Ischemia-Reperfusion Injury: This model, typically induced by middle cerebral artery occlusion (MCAO) in rats or mice, is the standard for evaluating therapeutics for ischemic stroke. Lignans are administered before or after the ischemic event. The primary outcome is the measurement of infarct volume, commonly assessed by 2,3,5-triphenyl tetrazolium chloride (TTC) staining of brain slices. Neurological deficit scores are also used to assess functional recovery.

-

LPS-Induced Neuroinflammation: Systemic administration of LPS in mice is used to model the cognitive deficits associated with chronic neuroinflammation. The efficacy of lignans is evaluated through behavioral tests like the Morris water maze or Y-maze for learning and memory, followed by histological and biochemical analysis of brain tissue for markers of inflammation (e.g., microglial activation, cytokine levels) and neurodegeneration.

-

Scopolamine-Induced Amnesia: This model is used to screen for compounds with anti-amnesic and cognitive-enhancing properties. Scopolamine, a muscarinic receptor antagonist, induces memory impairment. The protective effect of lignans is assessed by their ability to reverse these deficits in behavioral tasks and by measuring changes in brain acetylcholinesterase (AChE) activity.

Conclusion

Dibenzylbutyrolactone lignans represent a promising class of natural compounds for the development of neuroprotective therapies. Their therapeutic potential stems from their ability to concurrently target multiple key pathological processes, primarily neuroinflammation and oxidative stress. Lignans such as arctigenin and hinokinin demonstrate potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Concurrently, other related lignans can enhance endogenous antioxidant defenses through the activation of the Nrf2 pathway.

The quantitative data and detailed methodologies presented in this guide underscore the significant neuroprotective activity of these compounds in relevant preclinical models of neurological disease. The visualization of the underlying signaling pathways provides a clear framework for understanding their mechanisms of action. Further research, including preclinical optimization and clinical trials, is warranted to fully translate the therapeutic potential of dibenzylbutyrolactone lignans into effective treatments for a range of debilitating neurodegenerative and neurological disorders.

References

(-)-Trachelogenin: A Technical Guide to its Phytoestrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Trachelogenin, a dibenzylbutyrolactone lignan, has garnered scientific interest for its potential as a phytoestrogen. Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. This technical guide provides an in-depth overview of this compound's core phytoestrogenic characteristics, detailing its mechanism of action, relevant signaling pathways, and comprehensive protocols for key experimental validation. Quantitative data from relevant studies are presented for comparative analysis, and signaling and experimental workflows are visualized to facilitate understanding.

Introduction to this compound as a Phytoestrogen

This compound is a naturally occurring lignan found in various plant species. Lignans are a major class of phytoestrogens, which are polyphenolic compounds that can exert estrogen-like effects.[1][2] The structural similarity of these compounds to estradiol (E2) allows them to bind to estrogen receptors (ERα and ERβ), thereby initiating or inhibiting estrogen-mediated cellular responses.[3] This interaction forms the basis of their potential applications in conditions associated with estrogen signaling, such as menopausal symptoms, osteoporosis, and hormone-dependent cancers.[4][5]

The phytoestrogenic activity of compounds like this compound is complex, as they can act as either estrogen agonists or antagonists depending on the target tissue, the local estrogen concentration, and the relative expression of ERα and ERβ. Understanding the precise nature of this compound's interaction with ERs and its downstream effects is crucial for its development as a therapeutic agent.

Mechanism of Action and Signaling Pathways

The primary mechanism by which this compound exerts its phytoestrogenic effects is through binding to estrogen receptors. Upon binding, it can modulate the receptor's activity, influencing gene expression and cell proliferation. Phytoestrogens are known to interact with both ERα and ERβ, often with varying affinities compared to endogenous estrogens.

Estrogen Receptor Signaling

The classical pathway of estrogen action involves the binding of a ligand to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

-

Genomic Pathway: This involves the direct binding of the ER-ligand complex to EREs, leading to the transcription of estrogen-responsive genes. This is a relatively slow process, taking hours to manifest.

-

Non-Genomic Pathway: Phytoestrogens can also elicit rapid, non-genomic effects by activating membrane-associated ERs. This can lead to the activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, within minutes.

MAPK/ERK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are key signaling cascades that regulate cell proliferation, survival, and differentiation. Phytoestrogens, including potentially this compound, can activate these pathways through non-genomic ER signaling.

Quantitative Data on Phytoestrogenic Activity

The following tables summarize key quantitative parameters for assessing phytoestrogenic activity. While specific data for this compound is limited in the public domain, representative data for other well-characterized phytoestrogens are included for comparative purposes.

Table 1: Estrogen Receptor Binding Affinity

| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |

| 17β-Estradiol | 100 | 100 | |

| Genistein | 4 | 87 | |

| Daidzein | 0.1 | 0.5 | |

| Coumestrol | 35 | 200 | |

| This compound | Data not available | Data not available |

RBA: Relative Binding Affinity, calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100.

Table 2: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation - E-SCREEN Assay)

| Compound | EC50 (nM) | Relative Proliferative Effect (RPE %) | Reference |

| 17β-Estradiol | ~0.01 | 100 | |

| Genistein | ~1,000 | ~80 | |

| Daidzein | >10,000 | ~60 | |

| This compound | Data not available | Data not available |

EC50: Half-maximal effective concentration. RPE: Relative Proliferative Effect compared to 17β-Estradiol.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of phytoestrogenic activity. The following sections provide comprehensive protocols for key in vitro assays.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to ERs.

Methodology:

-

Preparation of ER-containing Cytosol:

-

Uteri from ovariectomized rats are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet the microsomal fraction, and the resulting supernatant (cytosol) containing the ERs is collected.

-

-

Binding Assay:

-

In assay tubes, incubate a fixed amount of uterine cytosol with a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) and a range of concentrations of the test compound (this compound).

-

Include control tubes with only [³H]E₂ (total binding) and tubes with [³H]E₂ and a large excess of unlabeled 17β-estradiol (non-specific binding).

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the ER-ligand complexes.

-

Wash the HAP pellets multiple times with cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Elute the bound radioligand from the HAP pellets and quantify using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂).

-

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Methodology:

-

Cell Culture:

-

Maintain MCF-7 cells in a standard culture medium.

-

Prior to the assay, switch the cells to an estrogen-deprived medium (phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum) for at least 48 hours to synchronize the cells and minimize background estrogenic effects.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a low density.

-

After cell attachment, replace the medium with fresh estrogen-deprived medium containing various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.

-

Incubate the plates for 6 days.

-

-

Measurement of Cell Proliferation:

-

Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content.

-

Fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

-